Cas no 87233-61-2 (Emedastine)

Emedastine structure
Emedastine structure
Nome del prodotto:Emedastine
Numero CAS:87233-61-2
MF:C17H26N4O
MW:302.414543628693
MDL:MFCD00865647
CID:61061
PubChem ID:3219

Emedastine Proprietà chimiche e fisiche

Nomi e identificatori

    • Emedastine
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-benzo[d]imidazole
    • 1-[2-(ethoxy)ethyl]-2-(4-methyl-1-homopiperazinyl)benzimidazole
    • 1-methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
    • Emadine
    • Emedastina
    • Emedastina [INN-Spanish]
    • Emedastine [INN]
    • Emedastinum
    • Emedastinum [INN-Latin]
    • UNII-9J1H7Y9OJV
    • 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole (ACI)
    • 1H-1,4-Diazepine, 1H-benzimidazole deriv. (ZCI)
    • C07785
    • CHEBI:4779
    • 1-Methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazo)-2-yl)(1,4)diazepane
    • SCHEMBL29770
    • 1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-
    • Emadine (TN)
    • GTPL7174
    • BS-17691
    • NS00008992
    • BRD-K15010214-364-01-9
    • BDBM50019624
    • BRD-K15010214-364-02-7
    • EMEDASTINE [VANDF]
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-1,3-benzodiazole
    • 87233-61-2
    • L001093
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-benzimidazole
    • Q5370305
    • BRD-K15010214-313-01-6
    • NCGC00181341-01
    • EMEDASTINE [EMA EPAR]
    • HY-108411
    • DA-73082
    • D81889
    • s5659
    • Emedastine?
    • BCP20085
    • AC-35544
    • CHEMBL594
    • MFCD00865647
    • CS-0028590
    • HMS3886O14
    • C17H26N4O
    • EN300-22848873
    • 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzimidazole
    • DB01084
    • 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl) benzimidazole
    • DTXSID7048243
    • AKOS037515523
    • EMEDASTINE [MI]
    • CCG-267493
    • 9J1H7Y9OJV
    • Emedastine (INN)
    • 1-(2-Ethoxy-ethyl)-2-(4-methyl-[1,4]diazepan-1-yl)-1H-benzoimidazole
    • EX-A1371
    • D07890
    • Emedastine [INN:BAN]
    • EMEDASTINE [WHO-DD]
    • MDL: MFCD00865647
    • Inchi: 1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3
    • Chiave InChI: KBUZBQVCBVDWKX-UHFFFAOYSA-N
    • Sorrisi: N1=C(N2CCCN(C)CC2)N(CCOCC)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 302.21100
  • Massa monoisotopica: 302.210661
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 341
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 33.5
  • XLogP3: 2.2

Proprietà sperimentali

  • Densità: 1.15
  • Punto di fusione: 148-151ºC
  • Punto di ebollizione: 446.6 °C at 760 mmHg
  • Punto di infiammabilità: 223.9 °C
  • Indice di rifrazione: 1.594
  • PSA: 33.53000
  • LogP: 2.21760

Emedastine Informazioni sulla sicurezza

Emedastine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Emedastine Prezzodi più >>

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Ambeed
A634117-10mg
1-(2-Ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-benzo[d]imidazole
87233-61-2 99%
10mg
$70.0 2025-02-26
ChemScence
CS-0028590-100mg
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87233-61-2 ≥98.0%
100mg
$2250.0 2022-04-26
S e l l e c k ZHONG GUO
S5659-25mg
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87233-61-2 99.34%
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MedChemExpress
HY-108411-100mg
Emedastine
87233-61-2 ≥98.0%
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¥22500 2021-07-09

Emedastine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Synthetic Routes 3

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
3.1 -
4.1 Reagents: Phosphorus oxychloride
5.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt; 15 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  24 h, rt; 60 min, rt
1.3 Reagents: Water
2.1 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
3.2 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
3.3 Reagents: Water
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
4.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
2.1 -
3.1 Reagents: Phosphorus oxychloride
4.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Chloroform ;  0 °C → rt; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt; 15 min, rt
2.2 Solvents: Dimethyl sulfoxide ;  24 h, rt; 60 min, rt
2.3 Reagents: Water
2.4 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
2.5 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.6 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
2.7 Reagents: Water
2.8 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
2.9 Reagents: Sodium bicarbonate Solvents: Water
2.10 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
2.11 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Synthetic Routes 8

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt; 15 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  24 h, rt; 60 min, rt
1.3 Reagents: Water
1.4 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
1.5 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
1.6 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
1.7 Reagents: Water
1.8 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
1.9 Reagents: Sodium bicarbonate Solvents: Water
1.10 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
1.11 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
1.2 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
2.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.2 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
3.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

Emedastine Raw materials

Emedastine Preparation Products

Emedastine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87233-61-2)Emedastine
A1039978
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):178.0/338.0/910.0